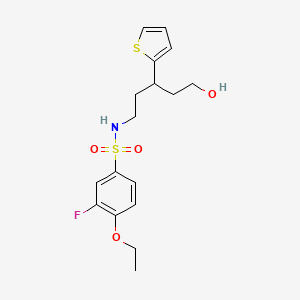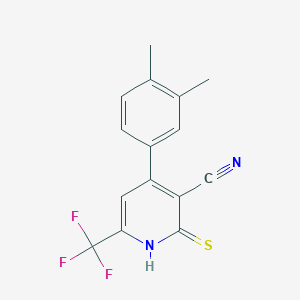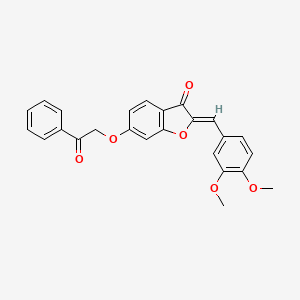![molecular formula C15H19N3OS B2497626 3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 510735-82-7](/img/structure/B2497626.png)
3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C15H19N3OS and its molecular weight is 289.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A study focused on the synthesis of novel Schiff bases containing a thiadiazole scaffold and benzamide groups, demonstrating promising in vitro anticancer activity against a panel of human cancer cell lines including melanoma, leukemia, cervical cancer, and breast cancer. Molecular docking studies were performed to predict the probable mechanism of action, and ADMET properties were evaluated to predict good oral drug-like behavior (Tiwari et al., 2017).
Photodynamic Therapy
Research on new zinc phthalocyanine derivatives substituted with thiadiazole groups highlighted their potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for effective Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
A study on the synthesis of acridine-acetazolamide conjugates explored their inhibition effects on human carbonic anhydrase isoforms. These compounds were found to inhibit carbonic anhydrases in the low micromolar and nanomolar range, indicating their potential for therapeutic applications (Ulus et al., 2016).
Antimicrobial Properties
Schiff bases derived from 1,3,4-thiadiazole compounds were synthesized and tested for their biological activities, including DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacteria strains. Some compounds exhibited significant cytotoxicity against cancer cell lines, suggesting potential for chemotherapy drug development (Gür et al., 2020).
Molecular Aggregation and Fluorescence
A comprehensive study on the fluorescence effects of thiadiazole derivatives in aqueous solutions across different pH levels. It highlighted the impact of molecular aggregation and the position of the amino group on fluorescence, providing insights into the structure-function relationship in these compounds (Matwijczuk et al., 2018).
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-9(2)7-13-17-18-15(20-13)16-14(19)12-6-5-10(3)11(4)8-12/h5-6,8-9H,7H2,1-4H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAPLARVCGTOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(2-chlorobenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2497547.png)




![10-methyl-12-[4-(pyridin-2-yl)piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2497556.png)

![8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2497559.png)

![2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2497562.png)
![2-amino-1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2497563.png)
![6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2497565.png)

